(2-Amino-5-nitropyridin-3-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-5-nitropyridin-3-yl)(pyrrolidin-1-yl)methanone: is a chemical compound that features a pyrrolidine ring attached to a pyridine ring with amino and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-nitropyridin-3-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-amino-5-nitropyridine with pyrrolidine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: (2-Amino-5-nitropyridin-3-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and solvents to ensure the desired products are formed .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Chemistry: In chemistry, (2-Amino-5-nitropyridin-3-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound can be used to study the effects of pyrrolidine and pyridine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with tailored functionalities .
Mechanism of Action
The mechanism of action of (2-Amino-5-nitropyridin-3-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Amino-5-nitropyridine: A related compound with similar functional groups but lacking the pyrrolidine ring.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which are widely used in medicinal chemistry for their biological activity.
Uniqueness: The uniqueness of (2-Amino-5-nitropyridin-3-yl)(pyrrolidin-1-yl)methanone lies in its combination of a pyridine ring with amino and nitro substituents and a pyrrolidine ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
88312-67-8 |
---|---|
Molecular Formula |
C10H12N4O3 |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
(2-amino-5-nitropyridin-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C10H12N4O3/c11-9-8(5-7(6-12-9)14(16)17)10(15)13-3-1-2-4-13/h5-6H,1-4H2,(H2,11,12) |
InChI Key |
FEXPBDBGIDRDQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=CC(=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.